molecular formula C22H10Cl2O2 B13916586 3,9-Perylenebiscarbonyl chloride

3,9-Perylenebiscarbonyl chloride

Cat. No.: B13916586
M. Wt: 377.2 g/mol
InChI Key: VIPFHMGSPXBTFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,9-Perylenebiscarbonyl chloride is an organic compound with the molecular formula C22H10Cl2O2. It is a derivative of perylene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of two carbonyl chloride groups at the 3 and 9 positions of the perylene core. This compound is of significant interest due to its versatile applications in organic electronics, dye chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,9-Perylenebiscarbonyl chloride can be synthesized through the chlorination of perylene-3,9-dicarboxylic acid. The reaction typically involves the use of thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents under reflux conditions. The reaction proceeds as follows: [ \text{C22H10O4} + 2 \text{SOCl2} \rightarrow \text{C22H10Cl2O2} + 2 \text{SO2} + 2 \text{HCl} ]

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure efficient chlorination and high yield. The use of automated systems allows for precise control of reaction parameters, such as temperature and reagent concentration, to optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 3,9-Perylenebiscarbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The carbonyl chloride groups can be substituted with nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.

    Reduction Reactions: The carbonyl chloride groups can be reduced to form perylene-3,9-dimethanol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can undergo oxidation to form perylene-3,9-dicarboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions:

    Substitution: Nucleophiles (amines, alcohols, thiols), solvents (dichloromethane, tetrahydrofuran), and catalysts (triethylamine).

    Reduction: Reducing agents (LiAlH4), solvents (ether, tetrahydrofuran).

    Oxidation: Oxidizing agents (KMnO4), solvents (water, acetone).

Major Products:

    Substitution: Perylene-3,9-diamide, perylene-3,9-diesters.

    Reduction: Perylene-3,9-dimethanol.

    Oxidation: Perylene-3,9-dicarboxylic acid.

Scientific Research Applications

3,9-Perylenebiscarbonyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of perylene-based dyes and pigments, which are employed in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biology: The compound is utilized in the development of fluorescent probes for bioimaging and diagnostic applications.

    Medicine: It is investigated for its potential use in drug delivery systems and as a component in photodynamic therapy agents.

    Industry: The compound is used in the production of high-performance materials, such as semiconductors and conductive polymers, due to its excellent electronic properties.

Mechanism of Action

The mechanism of action of 3,9-perylenebiscarbonyl chloride involves its ability to undergo various chemical transformations, enabling it to interact with different molecular targets. In organic electronics, the compound’s conjugated π-system allows for efficient charge transport, making it suitable for use in semiconducting materials. In biological applications, its fluorescence properties enable it to act as a probe for imaging and detection.

Comparison with Similar Compounds

    Perylene-3,4,9,10-tetracarboxylic dianhydride: Another perylene derivative used in dye chemistry and organic electronics.

    Perylene-3,4,9,10-tetracarboxylic diimide: Known for its applications in n-type semiconductors and as a fluorescent dye.

Uniqueness: 3,9-Perylenebiscarbonyl chloride is unique due to its specific substitution pattern, which imparts distinct electronic and chemical properties. Its ability to undergo diverse chemical reactions makes it a versatile building block for the synthesis of various functional materials.

Properties

IUPAC Name

perylene-3,9-dicarbonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H10Cl2O2/c23-21(25)17-9-8-16-12-4-2-6-14-18(22(24)26)10-7-15(20(12)14)11-3-1-5-13(17)19(11)16/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIPFHMGSPXBTFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C(=CC=C3C4=C5C2=CC=C(C5=CC=C4)C(=O)Cl)C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H10Cl2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.2 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.